molecular formula C14H8Cl2O2 B8664566 3-chloro-3-(4-chlorophenyl)isobenzofuran-1(3H)-one CAS No. 55275-44-0

3-chloro-3-(4-chlorophenyl)isobenzofuran-1(3H)-one

Cat. No. B8664566
CAS RN: 55275-44-0
M. Wt: 279.1 g/mol
InChI Key: TULLOGDEENSVLE-UHFFFAOYSA-N
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Patent
US08618158B2

Procedure details

Distilled THF (25 mL) was added to 3-chloro-3-(4-chlorophenyl)-3H-isobenzofuran-1-one (1.042 g, 3.84 mmol) followed by triethylamine (777.1 mg, 7.68 mmol, 1.06 mL)) and benzylamine (616 mg, 5.76 mmol, 0.79 mL) resulting in the formation of a yellow/cream precipitate. The mixture was stirred at room temperature under nitrogen for 4 hours and monitored by TLC. Upon completion the mixture was then extracted with EtOAc (15 mL) and washed with saturated sodium bicarbonate (3×10 mL), water (3×10 mL) and dried (Na2SO4). Recrystallisation of the cream precipitate from a minimum amount of boiling ethyl acetate and excess petrol to yielded the title product as a white crystalline solid (1.0378 g, 2.96 mmol, 77% yield). 1H NMR: (300 Hz, CDCl3) δ ppm 4.24 (d, 1H, J=15.48 Hz, H9), 4.42 (d, 1H, J=15.48 Hz, H9′), 7.16 (m, 5H, H10-H14), 7.25 (m, 5H, H1-H5), 7.56 (m, 2H, H6-H7), 7.75 (d, 1H, H8). 13C NMR: (75 Hz, DMSO); δ 42.80 (N—CH2), 90.60 (O—C—N), 122.95, 123.18, 126.78, 128.07, 128.35, 128.41, 128.51, 129.70, 130.81, 132.97, 133.07, 138.42, 139.46, 149.59 (Ar), 167.20 (C═O). IR: 1463, 1664, 2936, 3285 cm−1.
Quantity
1.042 g
Type
reactant
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step Two
Quantity
0.79 mL
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
Cl[C:2]1([C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[O:3]1.C(N(CC)CC)C.[CH2:26]([NH2:33])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>>[CH:30]1[CH:31]=[CH:32][C:27]([CH2:26][N:33]2[C:2]([OH:3])([C:12]3[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=3)[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[C:4]2=[O:11])=[CH:28][CH:29]=1

Inputs

Step One
Name
Quantity
1.042 g
Type
reactant
Smiles
ClC1(OC(C2=CC=CC=C12)=O)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
1.06 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.79 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature under nitrogen for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Distilled THF (25 mL)
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a yellow/cream precipitate
EXTRACTION
Type
EXTRACTION
Details
Upon completion the mixture was then extracted with EtOAc (15 mL)
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate (3×10 mL), water (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Recrystallisation of the cream precipitate from a minimum amount of boiling ethyl acetate and excess petrol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.96 mmol
AMOUNT: MASS 1.0378 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.